molecular formula C11H8ClN5O2 B5785586 3-chloro-N-[(E)-(4-nitrophenyl)methylideneamino]pyrazin-2-amine

3-chloro-N-[(E)-(4-nitrophenyl)methylideneamino]pyrazin-2-amine

Cat. No.: B5785586
M. Wt: 277.66 g/mol
InChI Key: VVELQDZEGORTBO-VIZOYTHASA-N
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Description

3-chloro-N-[(E)-(4-nitrophenyl)methylideneamino]pyrazin-2-amine is a nitrogen-containing heterocyclic compound It features a pyrazine ring substituted with a chloro group and an imine linkage to a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(E)-(4-nitrophenyl)methylideneamino]pyrazin-2-amine typically involves the condensation of 3-chloropyrazin-2-amine with 4-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the imine linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(E)-(4-nitrophenyl)methylideneamino]pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The imine linkage can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Reduction of the nitro group yields 3-chloro-N-[(E)-(4-aminophenyl)methylideneamino]pyrazin-2-amine.

    Reduction: Reduction of the imine linkage yields 3-chloro-N-[(4-nitrophenyl)methylamino]pyrazin-2-amine.

    Substitution: Substitution of the chloro group yields various derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-[(E)-(4-nitrophenyl)methylideneamino]pyrazin-2-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-chloro-N-[(E)-(4-nitrophenyl)methylideneamino]pyrazin-2-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-[(E)-(4-aminophenyl)methylideneamino]pyrazin-2-amine
  • 3-chloro-N-[(4-nitrophenyl)methylamino]pyrazin-2-amine
  • 4-chloro-3-nitropyridin-2-amine

Uniqueness

3-chloro-N-[(E)-(4-nitrophenyl)methylideneamino]pyrazin-2-amine is unique due to its specific substitution pattern and the presence of both a nitro group and an imine linkage. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-chloro-N-[(E)-(4-nitrophenyl)methylideneamino]pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5O2/c12-10-11(14-6-5-13-10)16-15-7-8-1-3-9(4-2-8)17(18)19/h1-7H,(H,14,16)/b15-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVELQDZEGORTBO-VIZOYTHASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC2=NC=CN=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=NC=CN=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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